molecular formula C8H5F3N2O3 B2673186 4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid CAS No. 1936140-64-5

4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid

Cat. No.: B2673186
CAS No.: 1936140-64-5
M. Wt: 234.134
InChI Key: LMOSSOQKNLHVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid is a group of organic compounds which are monocarboxylic derivatives of pyridine . All isomers share the molecular weight 123.11 g/mol and the chemical formula C6H5NO2 .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “this compound”, has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .


Molecular Structure Analysis

The molecular structure of “this compound” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acid comes in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) .

Scientific Research Applications

Influenza Neuraminidase Inhibitors

A study demonstrated the potential of compounds structurally related to "4-[(2,2,2-Trifluoroacetyl)amino]pyridine-3-carboxylic acid" in the design of potent influenza neuraminidase inhibitors. The research highlighted the synthesis and structural analysis of inhibitors containing pyrrolidine cores, where analogues like (+/-)-(2S,3R,4R)-2-(trifluoroacetamido)methyl-3-amino-1-(N'-ethyl-N'-isopropylcarbamyl)pyrrolidine-4-carboxylic acid showed significant activity against influenza A and B neuraminidases. These findings underscore the relevance of trifluoroacetyl groups in developing effective antiviral agents (Wang et al., 2001).

Molecular Rearrangements and Emission Behavior

Research into organic fluorophores demonstrated how trifluoroacetic acid (TFA) can drive molecular rearrangement, adjusting crystal morphology and emission behavior. This work provides insights into the manipulation of material properties for potential applications in optoelectronics and sensory technologies, showcasing the versatile role of compounds with trifluoroacetyl groups (Ye et al., 2021).

Organic Synthesis and Catalysis

A notable application in organic synthesis involved the use of (S)-N-(2-pyrrolidinylmethyl)pyrrolidine/trifluoroacetic acid combinations to catalyze the addition of alkyl methyl ketones to beta-dimethyl(phenyl)silylmethylene malonate. This process highlighted the role of trifluoroacetic acid in enhancing regio- and enantioselectivity, crucial for the development of asymmetric synthesis methods (Chowdhury & Ghosh, 2009).

Properties

IUPAC Name

4-[(2,2,2-trifluoroacetyl)amino]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O3/c9-8(10,11)7(16)13-5-1-2-12-3-4(5)6(14)15/h1-3H,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOSSOQKNLHVNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1NC(=O)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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